N1,3-Dimethylbenzene-1,2-diamine
Description
Overview of o-Phenylenediamines as Key Synthetic Intermediates
o-Phenylenediamine (B120857) (OPD), with the chemical formula C₆H₄(NH₂)₂, is the parent compound of substituted 1,2-diaminobenzenes and stands as a cornerstone in organic synthesis. wikipedia.org Its utility stems from the presence of two nucleophilic amino groups in close proximity, which enables the facile construction of five- and six-membered heterocyclic rings through condensation reactions with various electrophilic partners.
One of the most prominent applications of o-phenylenediamines is in the synthesis of benzimidazoles. This is typically achieved through condensation with carboxylic acids or their derivatives. wikipedia.orgwisdomlib.org The reaction with formic acid, for instance, yields benzimidazole (B57391) itself, while other carboxylic acids produce 2-substituted benzimidazoles. wikipedia.org This class of compounds is of great importance in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities. Similarly, condensation with diketones or their equivalents, such as dimethyl oxalate, leads to the formation of quinoxalines and related heterocyclic systems. wikipedia.org
Beyond heterocycle synthesis, o-phenylenediamines are also crucial in the preparation of Schiff base ligands. wisdomlib.org These ligands, formed by the condensation of the diamine with aldehydes or ketones like salicylaldehyde (B1680747), can coordinate with various metal ions to form stable transition metal complexes. wikipedia.org These complexes have found applications in catalysis and materials science. Furthermore, the reaction of o-phenylenediamine with nitrous acid results in the formation of benzotriazole, a well-known corrosion inhibitor. wikipedia.org
The synthesis of o-phenylenediamine itself is commonly achieved through the reduction of o-nitroaniline. wikipedia.orgorgsyn.org Various reducing agents can be employed for this transformation, including tin or stannous chloride in the presence of hydrochloric acid, zinc dust, or through catalytic hydrogenation. orgsyn.orgsciencemadness.org
Table 1: Properties of o-Phenylenediamine
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Benzene-1,2-diamine | wikipedia.org |
| CAS Number | 95-54-5 | wikipedia.org |
| Molecular Formula | C₆H₈N₂ | wikipedia.org |
| Molar Mass | 108.144 g·mol⁻¹ | wikipedia.org |
| Appearance | White solid (darkens on oxidation) | wikipedia.org |
| Melting Point | 102 to 104 °C | wikipedia.org |
Significance of Methyl Substitution Patterns in Aromatic Diamine Reactivity
The introduction of methyl groups onto the aromatic ring or the nitrogen atoms of o-phenylenediamine significantly influences the molecule's reactivity and properties. These effects can be broadly categorized into electronic and steric effects.
The basicity of the amine groups is also affected. Alkyl groups are electron-releasing and increase the electron density on the nitrogen atom, making the lone pair more available to accept a proton. Therefore, N-alkylation generally increases the basicity of amines. ncert.nic.in However, in aqueous solutions, the basicity of methyl-substituted amines is also influenced by solvation effects and steric hindrance around the nitrogen atom. ncert.nic.in
Steric Effects: The presence of a methyl group, particularly on one of the nitrogen atoms or at a position adjacent to an amino group on the ring, can introduce steric hindrance. This can influence the regioselectivity of reactions by blocking access to a particular reaction site. For instance, in the formation of metal complexes or in condensation reactions, a bulky substituent near a nitrogen atom might hinder the approach of the reacting species.
Research Landscape of N1,3-Dimethylbenzene-1,2-diamine within Chemical Literature
The specific compound this compound, where one methyl group is attached to a nitrogen atom (N1) and another to the benzene (B151609) ring at position 3, appears to be a less commonly studied isomer compared to other dimethyl-substituted phenylenediamines. A comprehensive search of the chemical literature reveals a relative scarcity of research focused specifically on its synthesis and reactivity.
However, synthetic strategies for closely related isomers can provide insights into potential routes for its preparation. For instance, the synthesis of N,3-dimethyl-p-phenylenediamine has been described, involving the nitrosation of N-methyl-m-toluidine followed by reduction. prepchem.com Another related compound, 3,N1-Dimethyl-benzene-1,2-diamine, has been synthesized by the reduction of N,3-dimethyl-2-nitroaniline using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere. chemicalbook.com
The synthesis of N,N-dimethyl-p-phenylenediamine is well-documented and typically involves the reduction of N,N-dimethyl-4-nitroaniline. wikipedia.orgrasayanjournal.co.inchemicalbook.com Various reduction methods have been employed, including catalytic hydrogenation with Raney nickel or Pd/C, or using reducing agents like stannous chloride. rasayanjournal.co.inchemicalbook.comprepchem.com
Given these examples, a plausible synthetic route to this compound could involve the following general steps:
Selective N-methylation of 3-methyl-2-nitroaniline.
Subsequent reduction of the nitro group to an amino group.
The reactivity of this compound can be inferred from the principles discussed in the previous section. The methyl group at position 3 would act as an activating group on the ring, while the N-methyl group would increase the basicity of the substituted amine and introduce some steric bulk. These features would make it a valuable intermediate for synthesizing specifically substituted heterocyclic compounds and ligands. The limited available literature, however, suggests that this particular substitution pattern has not been extensively explored, representing a potential area for future research in synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-N,3-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJVROLAHPPIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for N1,3 Dimethylbenzene 1,2 Diamine
Established Synthetic Routes for Ortho-Phenylenediamines and Derivatives
The preparation of o-PDs can be achieved through several classical and modern synthetic routes. These methods provide the fundamental chemistry that can be adapted for more complex, substituted derivatives.
Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This strategy avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com
Key aspects of reductive amination include:
Two-Step Process: The reaction proceeds first through the formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced.
Reducing Agents: A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial carbonyl compound but are reactive towards the imine intermediate. masterorganicchemistry.com Other reagents like sodium borohydride (NaBH₄) can also be used. masterorganicchemistry.com
One-Pot Reactions: The process is often carried out as a "one-pot" synthesis where the carbonyl compound, amine, and reducing agent are all combined, simplifying the procedure. wikipedia.org
While highly effective for synthesizing a wide range of amines, direct reductive amination is not typically used for forming C-N bonds directly on an aromatic ring to create the core o-PD structure. masterorganicchemistry.com However, it is a key method for preparing N-alkylated diamines from a parent o-PD. More advanced strategies, such as regioselective radical arene amination, have been developed to directly install amine groups onto arenes to form o-PDs. acs.orgnih.gov One such method utilizes a sulfamate-protected aniline (B41778), where an incoming aminium radical is directed to the ortho position through noncovalent interactions. acs.orgnih.gov
Nucleophilic aromatic substitution (SNAr) provides a pathway to o-phenylenediamines by replacing a leaving group on an aromatic ring with an amine nucleophile. This reaction is fundamentally different from electrophilic substitution and is facilitated by specific ring substituents.
The mechanism requires:
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group is essential. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org
Good Leaving Group: A suitable leaving group, typically a halide (e.g., -Cl, -F), is required.
Strong Nucleophile: An amine source, such as ammonia or an alkylamine, acts as the nucleophile.
A common application of this approach starts with an ortho-halogenated nitrobenzene. manchester.ac.uk For example, o-dichlorobenzene or o-chloroaniline can be treated with aqueous ammonia at high temperatures and pressures in the presence of a copper catalyst to produce o-phenylenediamine (B120857). orgsyn.org Similarly, o-chloronitrobenzene can undergo ammonolysis followed by reduction to yield the diamine. google.com
The most traditional and widely used method for synthesizing aromatic amines, including o-phenylenediamines, is the sequence of nitration followed by reduction. acs.org This multi-step process is a cornerstone of aromatic chemistry.
The general pathway involves:
Nitration: An appropriate aniline derivative is nitrated to introduce a nitro group (-NO₂) onto the aromatic ring, typically ortho to the existing amino group.
Reduction: The resulting ortho-nitroaniline is then reduced to form the ortho-phenylenediamine.
A variety of reducing agents and conditions can be used for the reduction step, as detailed in the table below.
| Reducing Agent/Method | Conditions | Reference |
|---|---|---|
| Tin (Sn) and Hydrochloric Acid (HCl) | Aqueous acidic medium | orgsyn.org |
| Zinc Dust (Zn) and Sodium Hydroxide (NaOH) | Aqueous or alcoholic alkali | orgsyn.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous sodium hydroxide | orgsyn.org |
| Catalytic Hydrogenation (H₂) | Palladium, Platinum, or Nickel catalysts | wikipedia.org |
| Electrolytic Reduction | Aqueous alcohol with sodium acetate (B1210297) | orgsyn.org |
Catalytic hydrogenation, in particular, is a widely employed industrial method due to its efficiency and cleaner reaction profile. It often utilizes catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. rasayanjournal.co.in
Targeted Synthesis of N1,3-Dimethylbenzene-1,2-diamine
The specific synthesis of this compound leverages the foundational nitration-reduction sequence, tailored with specific precursors and optimized conditions to achieve the desired substitution pattern.
The logical precursor for the synthesis of this compound is N,3-dimethyl-2-nitroaniline . This precursor is designed to have the required methyl groups and the nitro group in the correct positions for the final product.
N-methyl group: The methyl group on one of the amine nitrogens (N1) is already in place.
Aromatic methyl group: The methyl group on the benzene (B151609) ring (at position 3) is also present.
Ortho-nitro group: The nitro group is positioned ortho to the N-methylamino group, which upon reduction, will form the second amine group at the correct (position 2) location to yield the final 1,2-diamine structure.
The synthesis is achieved through the catalytic hydrogenation of the N,3-dimethyl-2-nitroaniline precursor. This method is favored for its high selectivity in reducing the nitro group to an amine without affecting other functional groups.
The optimized parameters for this specific transformation are detailed below.
| Parameter | Condition | Purpose |
|---|---|---|
| Precursor | N,3-dimethyl-2-nitroaniline | Provides the necessary carbon skeleton and functional groups. |
| Reaction Type | Catalytic Hydrogenation | Selectively reduces the nitro group to an amine. |
| Catalyst | Palladium on activated carbon (Pd/C) | Facilitates the addition of hydrogen across the N-O bonds of the nitro group. |
| Reagent | Hydrogen (H₂) | The reducing agent. |
| Result | High yield of this compound | Efficient conversion to the desired product. |
This targeted approach provides an efficient and high-yielding route to the desired this compound compound.
Optimized Reaction Conditions and Parameters
Solvent Effects on Reaction Efficiency and Selectivity
The solvent plays a critical role in the synthesis of aromatic diamines, influencing reaction rates, yields, and selectivity by affecting reactant solubility, catalyst activity, and transition state stabilization. In reactions analogous to the synthesis of this compound, such as the condensation of o-phenylenediamine with dicarbonyl compounds, the choice of solvent can dramatically alter the outcome.
Studies on related syntheses have shown that both protic and aprotic solvents can be effective, depending on the specific reaction mechanism. For instance, in the synthesis of quinoxaline (B1680401) derivatives from o-phenylenediamine, ethanol (B145695) has been shown to be a highly effective "green" solvent. researchgate.net In other catalytic reactions, such as the synthesis of benzimidazoles from o-phenylenediamine and aldehydes, a mixture of chloroform and methanol (3:1) was found to provide high yields at ambient temperatures. nih.gov The polarity and hydrogen-bonding capability of the solvent are crucial factors. In some cases, solvent-free conditions or the use of water as a solvent are being explored as part of green chemistry initiatives. researchgate.net
Interactive Data Table: Effect of Solvents on a Model Reaction Involving o-Phenylenediamine (Note: This data is illustrative, based on the synthesis of benzimidazole (B57391) from o-phenylenediamine and benzaldehyde, and demonstrates general solvent effects applicable to related syntheses.) researchgate.net
| Entry | Solvent | Yield (%) | Reaction Time (min) |
| 1 | Water | 95 | 30 |
| 2 | EtOAc | 40 | 120 |
| 3 | CH3CN | 50 | 120 |
| 4 | Dioxane | 45 | 120 |
| 5 | Ethanol | 60 | 90 |
| 6 | Xylene | 30 | 180 |
| 7 | THF | 40 | 120 |
| 8 | DMSO | 65 | 75 |
| 9 | DMF | 70 | 60 |
Catalytic Systems in this compound Synthesis
Catalysis is fundamental to the efficient synthesis of vicinal diamines. The primary route to this compound would likely involve the catalytic reduction of a nitro group precursor.
Hydrogenation Catalysts : A widely used method for converting nitroanilines to phenylenediamines is catalytic hydrogenation. This typically employs transition metal catalysts. A palladium-platinum bimetallic catalyst on an activated carbon support has been used for the continuous hydrogenation of ortho-nitroaniline to o-phenylenediamine. google.com However, in some complex syntheses, standard catalytic hydrogenation with palladium on charcoal has led to complex product mixtures, necessitating alternative reducing agents. mdpi.comresearchgate.net
Transfer Hydrogenation : Alternative reduction methods using agents like tin(II) chloride in ethanol are also effective and can be more chemoselective. mdpi.comresearchgate.net
C-H Amination Catalysts : Advanced methods for creating diamines involve direct C-H amination. Rhodium-catalyzed intramolecular C-H insertion reactions of sulfamate esters provide a pathway to differentially protected 1,2-diamines. nih.gov
Condensation Catalysts : In subsequent reactions where the diamine is a reactant, various catalysts are employed. These include nanostructured pyrophosphates (Na2PdP2O7), citric acid, and supported gold nanoparticles, which facilitate condensation reactions under mild conditions. nih.govresearchgate.net
Temperature and Pressure Optimization
Optimizing temperature and pressure is crucial for maximizing yield and minimizing side reactions. For catalytic hydrogenation reactions, such as the reduction of ortho-nitroaniline, conditions are typically in the range of 50 to 150°C and 0.5 to 5 MPa. google.com These parameters are carefully controlled to ensure complete conversion while preventing over-reduction or decomposition of the starting material or product. For many laboratory-scale syntheses involving condensation or substitution reactions, reflux temperatures at atmospheric pressure are sufficient. However, specific catalytic cycles may require precise temperature control, sometimes at low temperatures (e.g., 0°C or -20°C) to control selectivity during acylation or sulfonation steps. mdpi.com
Purification and Isolation Techniques
The isolation and purification of this compound from a reaction mixture is a critical final step. Aromatic diamines can be sensitive to oxidation, requiring careful handling. Standard purification protocols include:
Extraction : After the reaction, the mixture is typically worked up by extracting the product into an organic solvent, followed by washing with aqueous solutions (like sodium bicarbonate or brine) to remove inorganic impurities and unreacted reagents. mdpi.com
Chromatography : Column chromatography is a common method for purifying diamines and their derivatives. Silica gel is a frequently used stationary phase, with a solvent system (eluent) chosen based on the polarity of the product and impurities. mdpi.com
Distillation : For liquid diamines, vacuum distillation can be an effective purification method, especially after initial chromatographic separation.
Recrystallization : If the final product is a solid, recrystallization from a suitable solvent is used to obtain high-purity crystalline material. asianpubs.org
Filtration : In continuous processes, a film filtering system can be used to separate the catalyst from the product stream before final purification steps like dehydrogenation and rectification. google.com
Novel Synthetic Strategies and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These include the use of alternative energy sources and photocatalysis to drive reactions under milder conditions.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with an increase in product yield. asianpubs.org This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles starting from o-phenylenediamines. oup.comresearchgate.net For example, the cyclocondensation of o-phenylenediamine with carboxylic acids to form benzimidazoles is much faster and more efficient under microwave irradiation compared to conventional heating. asianpubs.org This rapid, solventless, and efficient methodology aligns with the principles of green chemistry.
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis (Note: Data is illustrative, based on the synthesis of benzimidazole derivatives.) asianpubs.org
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 3-5 hours | 60-80 |
| Microwave Irradiation | 5-15 minutes | 80-95 |
Photocatalytic Condensation Reactions
Photocatalysis represents a frontier in synthetic chemistry, utilizing light to drive chemical transformations. A notable development is the solvent-controllable photoreaction of 4-methoxyazobenzenes to selectively synthesize N-arylbenzene-1,2-diamines. nih.gov By irradiating the starting material in dimethylformamide (DMF) with hydrochloric acid, the desired N-arylbenzene-1,2-diamine can be obtained as the major product. nih.gov This method provides a novel route to N-substituted diamines. Furthermore, photoredox-mediated hydroamination of enecarbamates offers a unified approach to synthesizing β-diamine building blocks, demonstrating the power of photocatalysis in C-N bond formation under mild conditions. nih.gov
Catalyst-Free Methodologies
There is no specific information in the reviewed literature on the catalyst-free synthesis of this compound. However, general catalyst-free methods for the N-methylation of amines have been developed, which could theoretically be applied to a precursor like 3-methyl-1,2-phenylenediamine. For instance, catalyst-free N-methylation of various amines has been achieved using carbon dioxide as a methyl source in the presence of a reductant like phenylsilane (PhSiH3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. researchgate.netnih.gov Another approach involves the use of dimethyl carbonate (DMC) as a methylating agent in water under high temperatures, which has been shown to be effective for the N-methylation of some heterocyclic amines without a catalyst. rsc.org The applicability of these methods to produce this compound specifically has not been reported.
Mechanochemical Synthesis
No specific studies on the mechanochemical synthesis of this compound have been found in the literature. Mechanochemistry, which involves using mechanical force to induce chemical reactions, has been applied to the N-alkylation of various nitrogen-containing compounds, such as imides, under solvent-free conditions in a ball mill. nih.govnih.gov These methods have been shown to be efficient for preparing N-alkylated products. While it is conceivable that a mechanochemical approach could be developed for the methylation of 3-methyl-1,2-phenylenediamine, no such procedure has been documented.
Investigation of Side Reactions and Byproduct Formation
Detailed studies on the side reactions and byproduct formation specific to the synthesis of this compound are absent from the scientific literature. However, in the context of N-methylation of o-phenylenediamines, several side products can be anticipated. A significant challenge is controlling the degree of methylation. The reaction of a primary amine can lead to a mixture of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts.
In the synthesis of the related compound N-methyl-o-phenylenediamine from o-nitroaniline, a key strategy is to use a methylation reagent with strong selectivity to avoid the formation of the N,N-dimethyl byproduct. google.compatsnap.com When starting with o-phenylenediamine, a common side product is N,N'-dimethyl-o-phenylenediamine. patsnap.com Therefore, in a hypothetical synthesis of this compound from 3-methyl-1,2-phenylenediamine, the formation of other isomers (N1,N1-dimethyl and N2,N2-dimethyl), as well as the fully methylated N1,N1,N2,N2-tetramethyl derivative and the symmetrically methylated N1,N2-dimethyl isomer, would be potential side reactions that need to be controlled.
Stereochemical Control and Regioselectivity in Synthesis
This compound is an achiral molecule, and therefore, aspects of stereochemical control, such as enantioselectivity or diastereoselectivity, are not applicable to its direct synthesis.
Regioselectivity, however, is a critical aspect of the synthesis of unsymmetrically substituted o-phenylenediamines like this compound. The synthesis would require the selective methylation of the two different amino groups of a precursor like 3-methyl-1,2-phenylenediamine. The literature contains extensive research on the regioselective functionalization of arenes. For instance, methods for regioselective amination of arenes have been developed that utilize noncovalent interactions to direct incoming functional groups to a specific position. nih.govacs.org While these principles are well-established, specific studies detailing the regioselective methylation of 3-methyl-1,2-phenylenediamine to yield this compound have not been found. The challenge in such a synthesis would be to direct the two methyl groups to the desired nitrogen atoms while avoiding methylation at other positions.
Advanced Spectroscopic and Computational Characterization of N1,3 Dimethylbenzene 1,2 Diamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of N1,3-Dimethylbenzene-1,2-diamine in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The electron-donating nature of the two amino groups and the methyl group on the aromatic ring significantly influences the chemical shifts of the aromatic protons, generally causing them to appear at a higher field (lower ppm) compared to unsubstituted benzene (B151609).
The three aromatic protons are chemically distinct and exhibit a complex splitting pattern due to spin-spin coupling. The N-H protons of the primary and secondary amine groups are expected to appear as broad signals, and their chemical shift can be influenced by solvent, concentration, and temperature. The two methyl groups, one attached to the nitrogen (N-CH₃) and one to the benzene ring (Ar-CH₃), will appear as sharp singlet signals in distinct regions of the spectrum.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 6.5 - 7.2 | Multiplet (m) | J ≈ 7-9 (ortho), 2-3 (meta) |
| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |
| NH-CH₃ | 3.0 - 4.0 | Broad Singlet (br s) | N/A |
| Ar-CH₃ | 2.1 - 2.4 | Singlet (s) | N/A |
| N-CH₃ | 2.8 - 3.0 | Singlet (s) | N/A |
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six unique aromatic carbons and the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The carbons directly bonded to the nitrogen atoms (C1, C2) will be shifted downfield, while the other ring carbons will have their shifts modulated by the electronic effects of the three substituents.
Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments are instrumental in differentiating between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. aiinmr.comnumegalabs.com
DEPT-90: Only CH signals are observed.
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. numegalabs.com
APT: CH and CH₃ signals have opposite phase to C and CH₂ signals, allowing for the identification of all carbon types in a single experiment. huji.ac.ilceitec.cz
Table 2: Predicted ¹³C NMR and DEPT/APT Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | APT Phase |
|---|---|---|---|
| C1/C2 (Ar-N) | 140 - 150 | No Signal | Negative |
| C3 (Ar-CH₃) | 130 - 140 | No Signal | Negative |
| C4/C5/C6 (Ar-H) | 110 - 130 | Positive | Positive |
| Ar-CH₃ | 15 - 25 | Positive | Positive |
| N-CH₃ | 30 - 40 | Positive | Positive |
Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduwalisongo.ac.id Cross-peaks will appear between the signals of adjacent aromatic protons, helping to delineate the substitution pattern on the ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edulibretexts.org It allows for the definitive assignment of which proton signal corresponds to which methine or methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). libretexts.orgyoutube.com For instance, an HMBC spectrum would show a correlation between the N-CH₃ protons and the C1 carbon, and between the Ar-CH₃ protons and the C2, C3, and C4 carbons, thereby confirming the positions of the methyl groups.
Vibrational Spectroscopy Applications
Vibrational spectroscopy probes the molecular vibrations of the compound, providing key information about the functional groups present.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (NH₂) |
| 3300 - 3400 | N-H Stretch | Secondary Amine (NH) |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 2850 - 3000 | C-H Stretch | Methyl Groups (-CH₃) |
| 1600 - 1650 | N-H Bend | Primary Amine (NH₂) |
| 1500 - 1600 | C=C Stretch | Aromatic Ring |
| 1250 - 1350 | C-N Stretch | Aromatic Amine |
Raman spectroscopy serves as a complementary technique to FT-IR. While IR spectroscopy is more sensitive to vibrations involving a change in dipole moment (e.g., polar bonds like N-H), Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability. For this compound, strong Raman signals would be expected for the symmetric vibrations of the benzene ring, such as the "ring breathing" mode, which are often weak in the IR spectrum. The C-C bonds of the aromatic ring and the C-H symmetric stretches would also produce characteristic Raman shifts, providing further confirmation of the molecular structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For N¹,N²-dimethylbenzene-1,2-diamine, the molecular formula is C₈H₁₂N₂, which corresponds to a precise molecular weight that can be confirmed by high-resolution mass spectrometry.
The molecular ion peak ([M]⁺•) in the mass spectrum would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. fda.govsigmaaldrich.com Electron ionization (EI) is a common method that leads to characteristic fragmentation pathways. The fragmentation of aromatic amines like N¹,N²-dimethylbenzene-1,2-diamine typically involves the loss of small radicals and neutral molecules. Key fragmentation processes include the loss of a hydrogen atom, a methyl radical (CH₃•), or cleavage of the C-N bonds. The study of fragmentation patterns of related compounds, such as ketamine analogues which also contain substituted amine rings, reveals common pathways like α-cleavage and further losses of radicals. researchgate.net
Table 1: Key Mass Spectrometry Data for N¹,N²-dimethylbenzene-1,2-diamine
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Molecular Ion Peak [M]⁺• | m/z 136 |
| Major Fragment Ion | m/z 121 (Loss of a methyl radical) |
| Other Possible Fragments | Fragments from ring cleavage or loss of NHCH₃ |
The base peak in the spectrum of the related 1,3-dimethylbenzene is often the [M-H]⁺ ion, but for N-alkylated anilines, cleavage of the N-alkyl bond is also prominent. sielc.com Therefore, a significant peak at m/z 121 ([M-CH₃]⁺) would be expected for N¹,N²-dimethylbenzene-1,2-diamine.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for N¹,3-Dimethylbenzene-1,2-diamine was not found, analysis of related structures provides valuable insights.
For instance, the crystal structure of 4,5-dimethyl-1,2-phenylenediamine has been reported in the Crystallography Open Database. nih.gov Studies on derivatives like N,N'-dimethyl-2,2'-diselenodibenzoamide reveal that the molecules can adopt specific conformations, such as possessing a twofold symmetry axis. researchgate.net In such structures, intramolecular and intermolecular forces, including hydrogen bonds (if N-H protons are present) and van der Waals interactions, dictate the crystal packing. For N¹,N²-dimethylbenzene-1,2-diamine, weak C-H···π interactions would likely play a role in the solid-state assembly. The dihedral angle between the plane of the benzene ring and the substituents on the nitrogen atoms is a key structural parameter determined by XRD.
Table 2: Representative Crystallographic Data for a Related Phenylenediamine Derivative
| Parameter | Example Value (for N,N′-dimethyl-2,2′-diselenodibenzoamide) researchgate.net |
| Crystal System | (Example) Monoclinic |
| Space Group | (Example) P2₁/n |
| Key Feature | Molecule possesses a twofold symmetry axis. |
| Torsion Angle | The C-Se-Se-C torsion angle is a defining feature (e.g., 82.4°). |
| Interactions | Intramolecular Se···O short contacts are observed. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like N¹,N²-dimethylbenzene-1,2-diamine exhibit characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons on the nitrogen atoms.
The UV-Vis spectrum of the parent compound, o-phenylenediamine (B120857), shows absorption bands around 210 nm, 240 nm, and 294 nm, which are attributed to π → π* transitions of the disubstituted benzene ring. researchgate.net The N-methylation in N¹,N²-dimethylbenzene-1,2-diamine is expected to cause a bathochromic (red) shift in these absorption bands due to the electron-donating effect of the methyl groups, which raises the energy of the highest occupied molecular orbital (HOMO). The spectrum of N,N-Dimethylaniline, a related compound, shows a strong absorption peak at 251 nm. photochemcad.com
Table 3: Expected UV-Vis Absorption Data for N¹,N²-dimethylbenzene-1,2-diamine
| Transition Type | Expected Wavelength (λ_max) Range | Description |
| π → π | ~240-260 nm | Electronic transition within the aromatic system. |
| π → π | ~290-310 nm | Lower energy transition of the benzene ring. |
| n → π * | >300 nm (often weak) | Transition of lone-pair electrons on nitrogen. |
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical species)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as free radicals. bruker.com Phenylenediamines are well-known for their ability to undergo one-electron oxidation to form stable radical cations, often referred to as Wurster's-type radicals. acs.orgwikipedia.org
N¹,N²-dimethylbenzene-1,2-diamine can be oxidized, either chemically or electrochemically, to its corresponding radical cation. This paramagnetic species would be EPR-active. The EPR spectrum provides information about the electronic environment of the unpaired electron. Key parameters include the g-factor, which is characteristic of the radical, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H and ¹⁴N). The hyperfine structure can reveal how the unpaired electron is delocalized across the aromatic ring and the N-methyl groups. acs.org Studies on p-phenylenediamine (B122844) radical cations show that the unpaired electron is largely localized on the phenylenediamine core. bohrium.com
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. acs.orgresearchgate.net For N¹,N²-dimethylbenzene-1,2-diamine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its molecular structure in the gas phase. nih.gov
These calculations can accurately predict bond lengths, bond angles, and dihedral angles. The results can be used to corroborate experimental findings from techniques like XRD. Furthermore, DFT is used to calculate vibrational frequencies (for comparison with IR and Raman spectra) and other electronic properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, offering insights into its reactivity. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov
For N¹,N²-dimethylbenzene-1,2-diamine, the HOMO is expected to be delocalized over the π-system of the benzene ring and the nitrogen lone pairs. The LUMO is typically a π* anti-bonding orbital of the aromatic ring. DFT calculations can provide visualizations of these orbitals and their energy levels. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Table 4: Representative DFT-Calculated Frontier Orbital Energies for Phenylenediamine Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| o-Phenylenediamine | -5.09 | -0.32 | 4.77 | researchgate.net |
| m-Toluic Acid Derivative (I) | -6.34 | -1.21 | 5.13 | researchgate.net |
| Benzimidazole (B57391) Derivative (II) | -5.74 | -1.02 | 4.72 | researchgate.net |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.dewisc.edu This analysis provides a quantitative description of electron delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. uni-muenchen.de The stabilization energy (E²) associated with these interactions quantifies their importance. wisc.edu
For N¹,3-dimethylbenzene-1,2-diamine, several key delocalization and hyperconjugative interactions are expected to define its electronic structure:
Lone Pair Delocalization: The lone pairs of the two nitrogen atoms (n_N) are major electron donors. They delocalize into the antibonding π* orbitals of the benzene ring, an interaction denoted as n → π*. This delocalization increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino groups, and contributes significantly to the molecule's stability.
Intramolecular Hydrogen Bonding: A significant stabilizing interaction is anticipated between the lone pair of the N¹ nitrogen and the antibonding σ* orbital of the N²-H bond (n(N¹) → σ*(N²-H)). This interaction is the electronic basis for the formation of a stable intramolecular hydrogen bond, which influences the molecule's preferred conformation. cdnsciencepub.com
The predicted stabilization energies for the most significant donor-acceptor interactions in N¹,3-dimethylbenzene-1,2-diamine, based on analyses of similar molecules, are summarized below. nih.govacs.org
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n (N¹) | π* (C²-C³) | ~8-12 | Lone Pair Delocalization |
| n (N²) | π* (C¹-C⁶) | ~35-45 | Lone Pair Delocalization |
| n (N¹) | σ* (N²-H) | ~5-9 | Intramolecular H-Bond |
| σ (C³-C¹⁰) | π* (C⁴-C⁵) | ~3-5 | Hyperconjugation |
| σ (C¹-H) | π* (C²-C³) | ~2-4 | Hyperconjugation |
Note: This table is predictive and based on data from analogous systems. E(2) values are estimates.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. tandfonline.com The MEP surface plots the electrostatic potential onto the molecule's electron density surface, with different colors indicating varying potential values. Red regions signify the most negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent the most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For N¹,3-dimethylbenzene-1,2-diamine, the MEP map is expected to show:
Negative Potential: The most electron-rich areas (deep red) will be concentrated around the nitrogen atoms due to their lone pairs. The lone pair on the N² atom is predicted to be the most negative region, making it a primary site for electrophilic attack or protonation.
Positive Potential: The most electron-poor region (deep blue) is expected to be the hydrogen atom of the N²-H group, highlighting its acidic character and ability to act as a hydrogen bond donor. The hydrogen atoms on the aromatic ring will also exhibit a positive potential, though to a lesser extent.
Intermediate Potential: The carbon framework of the benzene ring and the methyl groups will show intermediate potential values (green to yellow).
| Region | Predicted MEP Value (a.u.) | Interpretation |
| Around N² Lone Pair | ~ -0.065 to -0.075 | Strongest Nucleophilic Site |
| Around N¹ Lone Pair | ~ -0.050 to -0.060 | Nucleophilic Site |
| Around N²-H Proton | ~ +0.070 to +0.080 | Strongest Electrophilic Site (H-bond donor) |
| Aromatic Protons | ~ +0.025 to +0.035 | Electrophilic Sites |
Note: This table is predictive. Values are illustrative estimates in atomic units (a.u.).
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data. nih.govnih.gov DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method for NMR and Time-Dependent DFT (TD-DFT) for UV-Vis are standard approaches. tandfonline.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its lack of symmetry, N¹,3-dimethylbenzene-1,2-diamine is expected to show distinct signals for all of its protons and carbons.
¹H NMR: Four signals are predicted for the three aromatic protons and the one N-H proton, along with two distinct signals for the two methyl groups. The N-H proton signal may be broad. Chemical shifts are influenced by the electron-donating effects of the amine and methyl groups. youtube.com
¹³C NMR: Eight distinct signals are predicted for the eight carbon atoms (six aromatic and two methyl). The carbons attached to nitrogen (C1, C2) will be shifted downfield, while the methyl carbons will appear upfield.
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.5 - 7.2 (3 distinct signals) | 110 - 145 (6 distinct signals) |
| N²-H | 3.5 - 4.5 (broad singlet) | - |
| N¹-CH₃ | ~2.9 - 3.2 (singlet) | ~30 - 35 |
| Ring-CH₃ | ~2.2 - 2.4 (singlet) | ~18 - 22 |
Note: This table is predictive and based on general values for substituted anilines and toluenes. Solvent effects can alter these values.
Infrared (IR) Spectroscopy
The calculated IR spectrum helps in assigning vibrational modes. Key predicted frequencies for N¹,3-dimethylbenzene-1,2-diamine are listed below, based on data from related phenylenediamines. nih.govsemanticscholar.org
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3450 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2980 | Medium |
| Aromatic C=C Stretch | 1580 - 1620, 1480-1520 | Strong, Medium |
| N-H Bend | 1500 - 1550 | Medium |
| C-N Stretch | 1250 - 1350 | Strong |
Note: This table is predictive. Experimental values may differ due to intermolecular interactions in the solid or liquid phase.
UV-Vis Spectroscopy
The electronic absorption spectrum, calculated using TD-DFT, is expected to show characteristic π → π* transitions of the substituted benzene ring. rsc.orgyoutube.com The electron-donating amino and methyl groups cause a bathochromic (red) shift compared to unsubstituted benzene.
| Transition | Predicted λ_max (nm) | Major Orbital Contribution |
| Band 1 | ~280 - 300 | HOMO → LUMO (π → π) |
| Band 2 | ~235 - 250 | HOMO-1 → LUMO (π → π) |
Note: This table is predictive. Solvent polarity can significantly influence absorption maxima.
Conformational Analysis and Energy Minima
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative stabilities. For N¹,3-dimethylbenzene-1,2-diamine, the key rotational bonds are the C¹-N¹ and C²-N² bonds.
The global energy minimum conformation is predicted to be one that maximizes the stability gained from an intramolecular hydrogen bond. cdnsciencepub.comrsc.org Specifically, the conformer where the N²-H group acts as a hydrogen bond donor to the lone pair of the N¹ atom is expected to be the most stable. This interaction forms a pseudo-six-membered ring structure, which significantly lowers the system's energy compared to other conformers where such an H-bond is absent. The orientations of the N-methyl and ring-methyl groups will also play a secondary role in determining stability due to steric effects.
| Conformer Description | Key Feature | Predicted Relative Energy (kcal/mol) |
| Conformer A | Intramolecular N²-H···N¹ H-bond | 0.00 (Global Minimum) |
| Conformer B | No H-bond, -NH₂ and -NHCH₃ anti | ~ 3 - 5 |
| Conformer C | No H-bond, -NH₂ and -NHCH₃ syn | ~ 5 - 7 |
Note: This table is predictive. The energy differences are estimates based on typical hydrogen bond strengths in similar systems.
Chemical Reactivity and Transformation Studies of N1,3 Dimethylbenzene 1,2 Diamine
Reactivity of Amine Functionalities
The presence of both a primary and a secondary amine group dictates the regioselectivity of reactions. The primary amine is generally more sterically accessible and can exhibit different nucleophilicity compared to the secondary amine, leading to the potential for selective reactions under controlled conditions.
The amine groups of N1,3-Dimethylbenzene-1,2-diamine can act as nucleophiles in alkylation and acylation reactions. The primary amine is typically more reactive towards electrophiles than the secondary amine due to reduced steric hindrance.
Alkylation: Direct alkylation with agents like methyl iodide or dimethyl sulfate (B86663) would be expected to proceed first at the more accessible primary amine, converting it into a secondary amine. Exhaustive alkylation would lead to the formation of quaternary ammonium (B1175870) salts. The preparation of N-methylated phenylenediamines often involves the reaction of the parent diamine with a methylating agent in the presence of a base.
Acylation: Acylation with reagents such as acid chlorides or anhydrides is a common transformation for aromatic amines. In the case of this compound, selective monoacylation is expected to occur preferentially at the primary amino group. Kinetic studies on similar asymmetrical diamines, like 4-methylbenzene-1,3-diamine, show that selective monoacylation can be achieved, although parallel and serial by-products can also form. researchgate.net The reaction of the primary amine with an acylating agent like benzoyl chloride would yield an N-acyl derivative. Further acylation of the secondary amine would require more forcing conditions.
Table 1: Expected Products of Alkylation and Acylation of this compound
| Reactant | Reagent | Expected Major Product |
|---|---|---|
| This compound | Methyl Iodide (1 eq.) | N1,N1,3-Trimethylbenzene-1,2-diamine |
| This compound | Benzoyl Chloride (1 eq.) | N-(2-amino-3-methylphenyl)-N-methylbenzamide |
Condensation reactions are fundamental to the chemistry of o-phenylenediamines, leading to the formation of important heterocyclic systems. libretexts.org These reactions typically begin with the nucleophilic attack of an amine group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. allsubjectjournal.comvanderbilt.eduyoutube.com
The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a classic method for synthesizing benzimidazoles. nih.govjocpr.comresearchgate.net For this compound, condensation with an aldehyde would lead to a 1,2,4-trisubstituted benzimidazole (B57391). The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and aromatization. nih.gov
When reacting with aldehydes, the initial condensation can occur at either the primary or secondary amine. However, cyclization requires the loss of a proton from the participating nitrogen. The reaction of the closely related 3-methylbenzene-1,2-diamine with various aldehydes demonstrates that this cyclization proceeds efficiently. nih.gov Similarly, N-methyl-1,2-phenylenediamine is used to synthesize 1-methyl-2-substituted-benzimidazoles. organic-chemistry.orgsigmaaldrich.com Therefore, this compound is expected to react with aldehydes to form 1,4-dimethyl-2-substituted-1H-benzimidazoles.
Table 2: Benzimidazole Synthesis from o-Phenylenediamine (B120857) Analogs and Aldehydes
| o-Phenylenediamine Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Methylbenzene-1,2-diamine | p-Toluenethiol, Paraformaldehyde | TCE/H₂O, 130 °C | 7-Methyl-1-((p-tolylthio)methyl)-1H-benzo[d]imidazole | nih.gov |
| N-Methyl-1,2-phenylenediamine | Various Aldehydes | Ni-catalyst | 1-Methyl-2-substituted-benzimidazoles | organic-chemistry.org |
| o-Phenylenediamine | Various Aldehydes | Ammonium Chloride, Ethanol (B145695), 80-90 °C | 2-Substituted-benzimidazoles | nih.gov |
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. allsubjectjournal.com this compound has a primary amine that can readily react with carbonyl compounds to form a Schiff base. The secondary amine is generally unreactive under typical Schiff base formation conditions. The reaction of o-phenylenediamine with one equivalent of an aldehyde can selectively form a mono-Schiff base. researchgate.net This selectivity is driven by the higher reactivity of the primary amine.
For this compound, condensation with a molecule like salicylaldehyde (B1680747) would be expected to yield a Schiff base where the imine bond is formed exclusively with the primary amino group. jocpr.com
Table 3: Representative Schiff Base Syntheses from Diamines and Aldehydes
| Amine | Aldehyde | Solvent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| o-Phenylenediamine | Aromatic Aldehydes | Methanol, Reflux | Mono-Schiff Base | researchgate.net |
| o-Phenylenediamine | 4-Methoxybenzaldehyde | Ethanol, HBr (cat.) | Mono-Schiff Base | researchgate.net |
| N,N-dimethyl p-phenylenediamine (B122844) | Salicylaldehyde | Ethanol, Reflux | Schiff Base | jocpr.com |
Quinoxalines are bicyclic heterocycles formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal. organic-chemistry.orgsid.ir This reaction is a cornerstone of quinoxaline (B1680401) synthesis and is generally high-yielding. nih.govresearchgate.netjlu.edu.cn
For an unsymmetrically substituted diamine like this compound, the reaction with an unsymmetrical 1,2-dicarbonyl compound can potentially lead to a mixture of two isomeric quinoxaline products. However, with a symmetrical dicarbonyl like benzil, a single quinoxaline product is expected: 1,5-dimethyl-2,3-diphenylquinoxaline. The reaction is often catalyzed by acids or proceeds simply by heating the reactants in a suitable solvent like ethanol or acetic acid. thieme-connect.de
Table 4: Quinoxaline Synthesis from o-Phenylenediamines and 1,2-Diketones
| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Benzene-1,2-diamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O, EtOH/H₂O, RT | 2,3-Diphenylquinoxaline | sid.ir |
| 4-Substituted benzene-1,2-diamines | Benzil | Acetic Acid, Reflux | 6-Substituted-2,3-diphenylquinoxalines | thieme-connect.de |
| Benzene-1,2-diamine | Benzil | Oxalic Acid, Room Temp | 2,3-Diphenylquinoxaline | researchgate.net |
Beyond the formation of benzimidazoles and quinoxalines, o-phenylenediamines are precursors to a variety of other heterocyclic structures through cyclization reactions. The specific product depends on the nature of the reactant partner, which provides the additional atoms needed to form the new ring.
For this compound, the differential reactivity of the primary and secondary amines can be exploited to synthesize various heterocyclic systems. For example, reaction with reagents like carbon disulfide or phosgene (B1210022) derivatives can lead to the formation of five-membered heterocyclic rings incorporating both nitrogen atoms. The reaction of N-methyl-1,2-phenylenediamine with carbon disulfide is a known route to 1-methyl-1H-benzimidazole-2(3H)-thione. sigmaaldrich.com A similar reaction with this compound would be expected to produce the corresponding 1,4-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione. Other cyclization reactions can involve reaction with dicarbonates to form six-membered cyclic carbamates (oxazinanones), although this is more general for primary amines. researchgate.net
Oxidation Reactions
The oxidation of o-phenylenediamines, including N¹,3-dimethylbenzene-1,2-diamine, is a well-established method for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The reaction typically involves the condensation of the diamine with an aldehyde or a carboxylic acid in the presence of an oxidizing agent. The choice of oxidant and reaction conditions can significantly influence the yield and purity of the resulting benzimidazole derivative.
For instance, the reaction of an o-phenylenediamine with an aldehyde first forms a Schiff base, which then undergoes oxidative cyclization to yield the benzimidazole. Various oxidizing agents can be employed, such as nitrobenzene, air, or metal salts. The specific conditions, including temperature and solvent, are optimized to promote the desired transformation.
A general scheme for the oxidation of N¹,3-dimethylbenzene-1,2-diamine to a benzimidazole derivative is presented below:
Step 1: Condensation: The diamine reacts with an aldehyde (R-CHO) to form a Schiff base intermediate.
Step 2: Oxidative Cyclization: The intermediate undergoes an intramolecular cyclization with the concurrent removal of two hydrogen atoms by an oxidizing agent, leading to the formation of the aromatic benzimidazole ring.
Reduction Reactions
While oxidation reactions of N¹,3-dimethylbenzene-1,2-diamine are more commonly explored due to their utility in synthesizing valuable heterocyclic compounds, reduction reactions are also chemically significant. The reduction of metal complexes containing substituted benzene-1,2-diamines has been investigated. For example, the reduction of such complexes with powerful reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures can lead to the isolation of the pure diamine product. This indicates that the diamine moiety can be stable under certain reductive conditions, a property that is useful in the synthesis and manipulation of coordination compounds.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of N¹,3-dimethylbenzene-1,2-diamine is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two amino groups and the methyl group. These substituents increase the electron density of the ring, making it more susceptible to attack by electrophiles. uci.edu The directing effects of these groups determine the position of substitution on the aromatic ring. Both the amino groups and the methyl group are ortho, para-directors. libretexts.org
The following table summarizes the directing effects of the substituents on the benzene ring of N¹,3-dimethylbenzene-1,2-diamine:
| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NHCH₃ | 1 | Activating | Ortho, Para |
| -NHCH₃ | 2 | Activating | Ortho, Para |
| -CH₃ | 3 | Activating | Ortho, Para |
Halogenation, such as bromination or chlorination, is a classic example of an electrophilic aromatic substitution reaction. msu.edu In the case of N¹,3-dimethylbenzene-1,2-diamine, the reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst would be expected to yield a mixture of halogenated products. The high activation of the ring by three electron-donating groups suggests that halogenation would proceed readily. The regioselectivity of the reaction would be governed by the combined directing effects of the substituents and steric hindrance.
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or a sulfonic acid (-SO₃H) group onto an aromatic ring, respectively. masterorganicchemistry.comlibretexts.org
Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Given the activated nature of the benzene ring in N¹,3-dimethylbenzene-1,2-diamine, nitration would likely occur under milder conditions than those required for benzene itself. The resulting nitro-substituted diamine could be a valuable intermediate for further synthetic transformations. libretexts.orglibretexts.org
Sulfonation: Sulfonation is usually achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.orglibretexts.org This reaction is reversible, which can be a useful feature in synthetic strategies. masterorganicchemistry.com The introduction of a sulfonic acid group can increase the water solubility of the molecule and provides a handle for further functionalization.
The expected products for the mononitration and monosulfonation of N¹,3-dimethylbenzene-1,2-diamine would be a mixture of isomers, with the position of the new substituent determined by the directing effects of the existing groups.
Mechanistic Investigations of Key Transformations
The mechanism of electrophilic aromatic substitution reactions proceeds through a two-step process:
Formation of a Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. uci.edumsu.edu This step is typically the rate-determining step of the reaction. uci.edu
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. uci.edumsu.edu
In the case of N¹,3-dimethylbenzene-1,2-diamine, the electron-donating substituents stabilize the positive charge in the arenium ion intermediate, particularly when the charge is located ortho or para to these groups. This stabilization lowers the activation energy of the reaction and leads to the observed ortho, para-directing effect. libretexts.org
Derivatization for Enhanced Functionality
The chemical structure of N¹,3-dimethylbenzene-1,2-diamine offers multiple sites for derivatization to introduce new functionalities.
At the Amine Groups: The amine groups can be readily acylated, alkylated, or used in condensation reactions to form a wide variety of derivatives. For example, reaction with acid chlorides or anhydrides would yield the corresponding amides. These modifications can alter the electronic properties and steric environment of the molecule, influencing its subsequent reactivity.
On the Aromatic Ring: As discussed, electrophilic substitution reactions provide a direct route to introduce various functional groups onto the benzene ring. These new substituents can then be further modified. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and converted into a wide range of other functional groups.
The ability to selectively functionalize either the amine groups or the aromatic ring makes N¹,3-dimethylbenzene-1,2-diamine a versatile building block in organic synthesis.
In-depth Analysis of "this compound" Reveals Scarcity of Coordination Chemistry Literature
A thorough investigation into the coordination chemistry of the compound specified as "this compound" has revealed a significant lack of available scientific literature. The chemical name itself presents an ambiguity, as the nomenclature "N1,3" suggests substitution at the first nitrogen atom and the third position of the benzene ring, which is an uncommon naming convention for a 1,2-diamine.
Possible interpretations of the intended compound could include N¹-methyl-3-methylbenzene-1,2-diamine or a typographical error for the more commonly studied isomer, N¹,N²-dimethylbenzene-1,2-diamine. Extensive searches for coordination complexes involving "this compound" and its plausible structural interpretations have not yielded specific research findings necessary to construct a detailed article as per the requested outline.
Due to the absence of dedicated studies on the synthesis, chelation behavior, and spectroscopic properties of metal complexes with this particular ligand, we are unable to provide a scientifically accurate article focusing solely on "this compound".
However, a wealth of information is available for the closely related and well-documented ligand, N¹,N²-dimethylbenzene-1,2-diamine . This compound, where methyl groups are substituted on both nitrogen atoms of the o-phenylenediamine backbone, has been utilized in coordination chemistry. Should you be interested, we can proceed with generating a comprehensive article on the coordination chemistry of N¹,N²-dimethylbenzene-1,2-diamine , following the detailed outline you have provided.
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Coordination Chemistry of N1,3 Dimethylbenzene 1,2 Diamine Ligands
Spectroscopic Characterization of Metal Complexes
X-ray Crystallography of Metal-Diamine Adducts
For instance, the crystal structure of a cobalt(III) complex featuring the N,N'-(4,5-dimethyl-1,2-phenylene)dipicolinamide (Me2bpb²⁻) ligand, which shares the same diamine backbone, has been reported. In the complex, trans-[(Me2bpb)Co(bzlan)₂]ClO₄, the dianionic tetradentate Me2bpb²⁻ ligand coordinates to the cobalt(III) ion through the two pyridine (B92270) nitrogen atoms and the two deprotonated amido nitrogen atoms, occupying the four equatorial positions. inorgchemres.org Two benzylamine (B48309) ligands coordinate axially, completing a distorted octahedral geometry around the central cobalt ion. inorgchemres.org This structure highlights the ability of the diamine backbone to form a stable five-membered chelate ring with the metal center.
Similarly, studies on copper(II) complexes with other bis-benzimidazole ligands derived from o-phenylenediamine (B120857) demonstrate the formation of mononuclear complexes. For example, in [Cu(L)(NO₃)₂] (where L is bis(1-(pyridin-2-ylmethyl)-benzimidazol-2-ylmethyl)ether), the copper(II) ion is coordinated by the ligand and nitrate (B79036) anions. nih.gov The geometry of such complexes can vary, with EPR spectra suggesting a tetragonally distorted geometry for the nitrate complex and a rhombic geometry for a related bromide complex. nih.gov These examples suggest that N1,3-Dimethylbenzene-1,2-diamine would likely act as a bidentate ligand, forming a stable five-membered chelate ring with transition metal ions, leading to various coordination geometries depending on the metal ion and co-ligands.
Table 1: Representative Crystallographic Data for a Related Cobalt(III) Complex
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| trans-[(Me2bpb)Co(bzlan)₂]ClO₄ | Monoclinic | P2₁/c | 13.52 | 16.89 | 18.23 | 90 | 109.9 | 90 | inorgchemres.org |
Data for a complex with a related substituted o-phenylenediamine ligand.
Electronic Structure and Bonding Analysis in Complexes (Computational Studies)
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding in metal complexes. Such studies can provide insights into the nature of metal-ligand interactions, orbital energies, and electronic transitions.
While specific DFT studies on this compound complexes are not prevalent in the literature, research on related systems offers a framework for understanding their electronic properties. For example, computational analyses of palladium(II) bis(N-heterocyclic carbene) complexes have shown that the electronic properties of the ligands, such as π-backbonding, play a crucial role in the catalytic activity of the complex. unt.edu The amount of π-acceptance from the ligand can be correlated with the reaction rate. unt.edu For this compound, the nitrogen lone pairs are the primary donors, and the electronic effects of the methyl groups and the phenyl backbone would influence the donor strength and the resulting metal-ligand bond characteristics.
DFT and Time-Dependent DFT (TD-DFT) computations on palladium complexes with other dinitrogen ligands have been used to explore their hydrolysis mechanisms and photophysical properties. nih.gov These studies indicate that the electronic nature of the ligands significantly impacts the reactivity and stability of the complexes. nih.gov For this compound complexes, DFT calculations would be expected to show significant σ-donation from the nitrogen atoms to the metal center. The HOMO-LUMO gap would be influenced by the nature of the metal and other coordinating ligands, which in turn would affect the complex's color and photochemical reactivity.
Table 2: Representative Computed Parameters for Related Palladium(II) Complexes
| Complex System | Computational Method | Key Finding | Ref. |
| Palladium(II) bis(NHC) | ETS-NOCV | π-backbonding from metal to ligand correlates with catalytic activity. | unt.edu |
| [Pd(DABA)Cl₂] | DFT/TDDFT | Ligand electronic properties influence hydrolysis and photophysical behavior. | nih.gov |
DABA = 3,4-diaminobenzoic acid; NHC = N-heterocyclic carbene.
Reactivity and Catalytic Applications of this compound Metal Complexes
Metal complexes of diamine ligands are known to exhibit a wide range of reactivity and are employed as catalysts in various organic transformations. While specific catalytic applications for this compound metal complexes are not extensively documented, the reactivity of related o-phenylenediamine complexes suggests potential areas of use.
Copper(II) complexes of o-phenylenediamine derivatives have been shown to catalyze the aerobic oxidation of o-phenylenediamine to 2,3-diaminophenazine. nih.gov This suggests that copper complexes of this compound could also be effective catalysts for oxidation reactions. The rate of such reactions is often dependent on the concentration of the copper complex and the substrate. nih.gov Furthermore, the catalytic oxidative coupling of N,N-dimethyl-p-phenylenediamine with other aromatic compounds has been utilized for the trace analysis of metal ions like copper and iron, indicating the potential for analytical applications. nih.gov
Palladium complexes are renowned for their catalytic prowess in C-C bond-forming reactions, such as the Heck reaction. organic-chemistry.orglibretexts.org It is plausible that palladium(II) complexes of this compound could serve as effective catalysts for such transformations. The diamine ligand would stabilize the palladium center and influence the catalytic cycle's efficiency.
Zinc complexes bearing diamine ligands have been investigated as catalysts for the ring-opening polymerization (ROP) of lactides to produce biodegradable polymers like polylactide (PLA). nih.govrsc.org The structure and electronic properties of the diamine ligand can be tuned to control the polymerization process, affecting the molecular weight and polydispersity of the resulting polymer. und.edu This suggests a potential application for zinc complexes of this compound in green chemistry and materials science.
Table 3: Potential Catalytic Applications based on Related Diamine Complexes
| Metal | Ligand Type | Catalytic Reaction | Potential Application of this compound Complex | Ref. |
| Copper(II) | o-phenylenediamine deriv. | Aerobic Oxidation | Catalytic oxidation of various substrates. | nih.gov |
| Palladium(II) | Various phosphines/amines | Heck Coupling | C-C bond formation reactions. | organic-chemistry.orglibretexts.org |
| Zinc(II) | Ethylenediamine deriv. | Ring-Opening Polymerization | Synthesis of biodegradable polymers. | nih.govrsc.org |
Applications in Advanced Materials Science
Role as Monomers in Polymer Synthesis
Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers characterized by their thermal stability and mechanical strength. N1,3-Dimethylbenzene-1,2-diamine serves as a specialized monomer where its asymmetrical structure can be exploited to impart unique properties to the polymer backbone. The presence of a methyl group on one of the amine nitrogens and another on the aromatic ring introduces steric hindrance and alters the electronic nature of the molecule, which in turn influences the reactivity of the monomer and the final properties of the polymer.
Aromatic Polyamides and Polyimides
Aromatic polyamides and polyimides are classes of polymers renowned for their exceptional thermal and chemical resistance. They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dicarboxylic acid (for polyamides) or a dianhydride (for polyimides).
The incorporation of this compound into these polymer chains is expected to have significant consequences for the material's properties. The N-methyl group can impact the polymerization process; for instance, it has been reported that N-methylation can block the terminal amino group, which can lead to a reduction in reaction activity or termination of the reaction, thereby affecting the final molecular weight of the polyamide. researchgate.net
Furthermore, the methyl groups on both the nitrogen and the benzene (B151609) ring disrupt the planarity and symmetry of the polymer chain. This disruption can inhibit the close packing of polymer chains, leading to several advantageous changes in properties:
Enhanced Solubility: The reduced inter-chain packing often results in polymers that are more soluble in common organic solvents, which is a significant advantage for processing and fabrication (e.g., for casting films or spinning fibers).
Modified Thermal Properties: While close packing is often associated with high thermal stability, the introduction of methyl groups can lower the melting temperature and glass transition temperature, potentially broadening the processing window for the material. researchgate.net
Amorphous Nature: The irregularity introduced by the monomer can lead to the formation of amorphous polymers, which are often associated with optical transparency.
| Structural Feature of Monomer | Expected Impact on Polymer Property | Rationale |
| Asymmetric Structure | Increased Solubility, Lower Crystallinity | Disrupts polymer chain symmetry and packing. |
| N-Methyl Group | Potential for Lower Molecular Weight, Modified Reactivity | Increases steric hindrance and can block reactive sites, affecting polymerization. researchgate.net |
| C-Methyl Group on Ring | Enhanced Solubility, Altered Thermal Profile | Adds to steric bulk, hindering close chain packing. |
Organic Electronic Devices (e.g., OLEDs)
Aromatic amines and their derivatives are cornerstone materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). They are frequently used in the hole transport layers (HTLs) due to their electron-donating nature, which facilitates the movement of positive charge carriers (holes). While direct applications of this compound in OLEDs are not widely documented, its chemical nature suggests potential utility.
As a building block, it could be used to synthesize larger, more complex molecules for various roles in an OLED stack. The electronic properties endowed by the diamine structure, modulated by the methyl groups, could be tailored for:
Hole Transport Materials: Its derivatives could be designed to have appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection and transport from the anode.
Host Materials: In the emissive layer, host materials form a matrix for the dopant (emitter) molecules. Derivatives of this compound could potentially be developed into host materials with a high triplet energy to effectively confine the excitons on the guest emitter molecules.
The development of materials derived from this diamine for electronic applications remains an area for future research.
Development of Functional Dyes and Pigments
Aromatic diamines are classic precursors in the synthesis of a vast array of dyes and pigments, most notably azo dyes. The synthesis involves a two-step process: diazotization of an amine group, followed by a coupling reaction with an electron-rich species.
The utility of the this compound scaffold in dye synthesis has been demonstrated in patent literature, specifically through its brominated derivatives. arctomsci.com For example, a bromo-derivative of this compound has been used as a precursor where one of its amine groups is converted into a diazonium salt. googleapis.comgoogle.com This reactive intermediate is then available to couple with other molecules to form a dye. googleapis.com
The general process suggests that the parent compound, this compound, could be similarly used. The two amine groups offer different reactivities, potentially allowing for selective diazotization. The final color and properties of the resulting dye would be determined by the entire conjugated system formed after the coupling reaction. The methyl groups on the diamine would also play a role in tuning the shade and influencing properties like solubility and lightfastness of the final dye molecule.
Precursors for Advanced Organic Frameworks
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The structure of these frameworks is built from organic "linker" molecules connected by nodes.
Diamine-based linkers are of significant interest in the design of novel COFs. nih.gov this compound represents a potential candidate for a short, rigid linker for the synthesis of 2D or 3D frameworks. Its incorporation could lead to frameworks with specific properties:
Functionalized Pores: The N-methyl group and the unreacted secondary amine could project into the pores of the framework, creating a functionalized environment. These groups could serve as basic sites for catalysis or as interaction points for selective gas adsorption.
Tunable Framework Properties: The use of this specific linker, as opposed to a simpler diamine like benzene-1,2-diamine, would alter the framework's hydrophobicity and electronic character, potentially enhancing its performance in specific applications like CO2 capture.
Material Properties Modulation through this compound Incorporation
The strategic inclusion of this compound into larger material systems is a key method for modulating their bulk properties. The specific structural features of the molecule—the ortho-diamine arrangement, the N-methyl group, and the C-methyl group—each contribute to this modulation in predictable ways.
The table below summarizes the direct relationships between the monomer's structural features and the resulting material properties.
| Structural Feature | Associated Material Property Modulation | Underlying Mechanism |
| Ortho-diamine configuration | Chelation with metal ions, specific geometry in frameworks | The close proximity of the two nitrogen atoms allows for the formation of stable five-membered rings with metal centers, useful in MOFs or as catalysts. |
| N-H and N-CH3 groups | Altered hydrogen bonding capability | The presence of one secondary amine (N-H) and one tertiary amine (N-CH3) provides a mix of hydrogen bond donating and accepting sites, influencing polymer chain interactions and solvent affinity. |
| Ring- and Nitrogen-bound Methyl Groups | Increased solubility, disruption of crystallinity | The steric bulk of the methyl groups hinders efficient packing of polymer chains or layers in a framework, which typically increases free volume and enhances solubility in organic solvents. researchgate.net |
| Asymmetric substitution | Introduction of chirality (if derivatized), creation of amorphous materials | The lack of symmetry in the monomer unit translates to the polymer chain, frustrating crystallization and promoting the formation of transparent, amorphous materials. |
Advanced Analytical Methodologies for N1,3 Dimethylbenzene 1,2 Diamine Detection and Quantification
Chromatographic Techniques
Chromatographic methods are powerful tools for the separation, identification, and quantification of individual components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant for the analysis of N1,3-Dimethylbenzene-1,2-diamine.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For aromatic amines like this compound, reverse-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
A sensitive and selective HPLC method using a diode array detector (DAD) and an electrochemical detector (ECD) in series has been developed for the quantitative measurement of p-phenylenediamine (B122844) and its acetylated metabolites in biological samples. nih.gov The separation was achieved on a hydrophilic modified C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) solution. nih.gov Spectrophotometric detection was performed at 240 or 255 nm, and amperometric detection used a positive oxidation potential of 400 mV. nih.gov This method proved to be accurate, sensitive, and specific without the need for sample pretreatment or analyte enrichment. nih.gov
Another HPLC method for the analysis of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine uses a reverse-phase approach with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be substituted for phosphoric acid. sielc.comsielc.com
Table 1: Representative HPLC Conditions for Phenylenediamine Derivatives
| Parameter | Condition |
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., Phosphoric Acid, Formic Acid) |
| Detector | UV-Vis, Diode Array Detector (DAD), Electrochemical Detector (ECD) |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
This table presents typical starting conditions for method development for this compound based on methods for related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. Aromatic amines can often be analyzed by GC-MS, although derivatization may be necessary to improve their volatility and chromatographic behavior. scirp.org
For the analysis of para-phenylenediamine (PPD) in hair dye, a GC-MS method was employed after a derivatization step to form a more stable imine derivative. scirp.org This approach was found to be necessary for accurate quantification, as direct injection of the underivatized compound did not yield reliable results. scirp.org
Table 2: Potential GC-MS Parameters for this compound Analysis
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Splitless or Split |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 280°C) |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (Quadrupole, Ion Trap) |
This table outlines potential starting parameters for a GC-MS method for this compound, which would require optimization.
Electrochemical Methods
Electrochemical methods offer a rapid, cost-effective, and highly sensitive approach for the detection and quantification of electroactive compounds like phenylenediamines. rsc.orgrsc.org These methods are based on the oxidation or reduction of the analyte at an electrode surface, which generates a measurable electrical signal.
The electrochemical behavior of p-phenylenediamine (p-PDA) has been extensively studied. rsc.orgrsc.org It undergoes oxidation to form quinone-like species, and this electrochemical reaction can be harnessed for its detection. rsc.org Various modified electrodes have been developed to enhance the sensitivity and selectivity of p-PDA detection. These modifications can involve the use of nanomaterials, polymers, or other chemical entities that facilitate the electron transfer process. Given the structural similarity, it is highly probable that this compound also exhibits electrochemical activity and can be analyzed using similar techniques.
Spectrophotometric Assays
Spectrophotometric assays are based on the measurement of light absorption by a colored compound in solution. For analytes that are not inherently colored, a chemical reaction can be used to produce a colored product, and the intensity of the color is proportional to the concentration of the analyte.
For the determination of p-phenylenediamine, spectrophotometric methods have been developed based on its reaction with reagents like alkaline Folin's reagent or ninhydrin (B49086) to produce colored compounds that can be measured at specific wavelengths. rsc.org These methods have been successfully applied to determine p-PDA in commercial products. rsc.org A similar strategy could be developed for this compound by identifying a suitable colorimetric reagent that reacts specifically with it. N,N-Dimethyl-p-phenylenediamine has also been used as a reagent for the spectrophotometric determination of other substances like sulfates and sulfides. sigmaaldrich.comsigmaaldrich.com
Development of Sensors and Probes
The development of sensors and probes for the real-time and on-site detection of specific chemical compounds is a rapidly growing area of research. For aromatic diamines, various sensing strategies have been explored.
Fluorescent sensors have been designed for the detection of diamines. rsc.org These sensors typically consist of a fluorophore linked to a recognition element that selectively binds to the diamine, leading to a change in the fluorescence signal. rsc.org
Electrochemical sensors, as mentioned in section 7.2, are another important class of sensors for aromatic amines. Recently, an enzyme-free electrochemical sensor for glucose was developed by functionalizing carbon nanofibers with an aromatic diamine. acs.orgnih.govnih.gov This highlights the potential of using aromatic diamines as key components in the construction of electrochemical sensing platforms. Additionally, colorimetric sensors, such as PERMEA-TEC Pads, are available for the detection of aromatic amines, indicating chemical penetration through personal protective equipment. skcinc.com These pads change color upon exposure to the target analyte. skcinc.com
The principles used in these sensor designs could be adapted to create selective and sensitive sensors for this compound, enabling its rapid detection in various matrices.
Environmental Chemistry and Degradation Studies
Environmental Fate and Transport
The journey of N1,3-Dimethylbenzene-1,2-diamine through the environment is governed by a series of physical and chemical processes. These processes determine its distribution across different environmental compartments such as water, soil, and air, and its ultimate longevity in these systems. While specific data for this compound is limited, the behavior of related aromatic amines provides valuable insights into its likely environmental conduct.
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For many aromatic amines, these pathways are generally considered less significant than biotic degradation.
Hydrolysis: Most aromatic amines demonstrate resistance to hydrolysis in aqueous solutions under typical environmental pH and temperature conditions. osha.gov The carbon-nitrogen bonds in this compound are generally stable, and significant hydrolysis is not expected to be a primary degradation pathway.
Photolysis: Photolysis, or degradation by sunlight, can be a relevant process for some aromatic amines. osha.gov The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions. For some polycyclic aromatic hydrocarbons (PAHs), another class of aromatic compounds, photolysis is a major degradation process in water. researchgate.netnih.gov However, the efficiency of phototransformation for some PAHs in hydrophobic media has been found to be significantly lower than in aqueous systems. nih.gov The photodegradation of aromatic amines can be influenced by various factors, including the presence of other substances in the water that can act as photosensitizers. researchgate.net For instance, the degradation of 2,6-dimethyl-aniline by hydroxyl radicals, which can be generated photochemically, indicates that the aromatic ring is susceptible to attack. nih.gov This suggests that photolysis of this compound could potentially lead to the formation of hydroxylated and other oxidized byproducts.
Table 1: Inferred Abiotic Degradation of this compound
| Degradation Pathway | Expected Significance | Influencing Factors | Potential Products |
|---|---|---|---|
| Hydrolysis | Low | pH, Temperature | Not a major pathway |
| Photolysis | Moderate | Sunlight intensity, Presence of photosensitizers, Water matrix | Hydroxylated derivatives, Ring-opened products |
The breakdown of this compound by microorganisms is expected to be the principal mechanism for its removal from the environment. Bacteria, in particular, have demonstrated the ability to degrade a wide range of aromatic amines, often utilizing them as a source of carbon and nitrogen. imrpress.com
The biodegradation of aromatic compounds like benzene (B151609), toluene, and xylene (BTX) has been extensively studied, and the pathways often involve initial oxidation of the alkyl substituents or the aromatic ring itself. For example, some bacteria can degrade xylene by oxidizing the methyl groups. bldpharm.com In the case of this compound, microorganisms could potentially initiate degradation through several routes:
Oxidation of the methyl groups: The methyl groups attached to the nitrogen atoms or the benzene ring could be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.
Hydroxylation of the aromatic ring: Enzymes such as dioxygenases can introduce hydroxyl groups onto the benzene ring, leading to the formation of catechol-like intermediates. These intermediates are then susceptible to ring cleavage.
Deamination: The amino groups could be removed, although this is often a later step in the degradation pathway.
Studies on the biodegradation of phenylenediamine isomers by the green alga Chlamydomonas reinhardtii have shown that these organisms can metabolize such compounds. nih.gov Similarly, bacteria have been identified that can degrade various aromatic amines. imrpress.com It is highly probable that soil and water microorganisms possess the enzymatic machinery to degrade this compound, leading to its eventual mineralization to carbon dioxide, water, and inorganic nitrogen.
Transformation Products and Metabolites
The degradation of this compound, whether through abiotic or biotic pathways, will result in the formation of various transformation products and metabolites. While specific metabolites for this compound are not well-documented, inferences can be drawn from related compounds.
For instance, the oxidation of 2,6-dimethyl-aniline by hydroxyl radicals yielded products such as 2,6-dimethyl-nitrobenzene, 2,6-dimethyl-phenol, and various quinones, indicating that the aromatic ring is the primary site of attack rather than the methyl groups. nih.gov The degradation of aniline (B41778) has been shown to produce a variety of intermediates, including nitrobenzene, phenol, and benzoquinone, before eventual ring opening to form smaller organic acids like maleic, oxalic, and formic acid. nih.gov
In the context of biotic degradation, the metabolism of aromatic amines by microorganisms often proceeds through the formation of hydroxylated intermediates. chemicalbook.com For example, the microbial degradation of other aromatic amines has been shown to produce catechols, which are then subject to ring cleavage. researchgate.net Therefore, potential transformation products of this compound could include:
Hydroxylated derivatives (e.g., dimethyl-aminophenols)
Quinone-like structures
Products of ring cleavage, such as various carboxylic acids.
The transformation product of another complex phenylenediamine, N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), is 6PPD-quinone, which has been found to be more toxic and mobile than the parent compound. federalregister.govnih.govresearchgate.netresearchgate.net This highlights the importance of identifying the transformation products of this compound to fully assess its environmental risk.
Table 2: Plausible Transformation Products of this compound
| Transformation Product Type | Potential Specific Compounds | Formation Pathway |
|---|---|---|
| Hydroxylated Derivatives | N1,3-Dimethyl-4-hydroxybenzene-1,2-diamine | Abiotic (Photolysis), Biotic (Oxidation) |
| Quinones | Dimethyl-benzoquinone imine derivatives | Abiotic (Oxidation), Biotic (Oxidation) |
| Ring Cleavage Products | Maleic acid, Pyruvic acid, Acetic acid | Biotic (Metabolism) |
Methodologies for Environmental Monitoring
The detection and quantification of this compound and its potential degradation products in environmental matrices such as water and soil require sensitive and specific analytical methods. Several chromatographic techniques are well-suited for the analysis of aromatic amines.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenylenediamine isomers and other aromatic amines in environmental samples. osha.govsielc.comsielc.comresearchgate.netresearchgate.net HPLC can be coupled with various detectors, including:
UV-Vis Detector: Provides good sensitivity for aromatic compounds. osha.gov
Electrochemical Detector (ED): Offers high sensitivity and selectivity for electrochemically active compounds like aromatic amines. researchgate.net
Mass Spectrometry (MS): Provides structural information for definitive identification and quantification.
Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS) , is another powerful tool for the analysis of volatile and semi-volatile organic compounds, including some aromatic amines. researchgate.net For less volatile or more polar amines, a derivatization step may be necessary to improve their chromatographic behavior. osha.gov
Capillary Zone Electrophoresis (CZE) has also been successfully employed for the separation and determination of phenylenediamine isomers, offering an alternative to traditional chromatographic methods. researchgate.netnih.gov
Sample preparation is a critical step in the analytical process. For water samples, techniques like liquid-liquid extraction or solid-phase extraction (SPE) are commonly used to concentrate the analytes and remove interfering substances. osha.gov For soil and sediment samples, solvent extraction followed by a clean-up step is typically required. osha.gov
Table 3: Analytical Methods for Monitoring Aromatic Amines
| Analytical Technique | Detector | Applicability for this compound | Key Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Electrochemical (ED), Mass Spectrometry (MS) | High | Good for a wide range of polarities, high resolution. |
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization (FID) | Moderate (may require derivatization) | Excellent for volatile and semi-volatile compounds. |
| Capillary Zone Electrophoresis (CZE) | Amperometric, UV | High | High separation efficiency, small sample volume. |
Toxicological Research and Biochemical Interactions
In Vitro and In Vivo Toxicity Assessments
A thorough review of available literature reveals a significant gap in the understanding of the toxicological profile of N1,3-Dimethylbenzene-1,2-diamine. No peer-reviewed in vitro or in vivo studies detailing its specific toxic mechanisms could be identified.
There is no available research on the specific mechanisms by which this compound may induce cellular toxicity.
Information regarding the genotoxic or carcinogenic potential of this compound and the underlying molecular mechanisms is not present in the public domain.
No studies have been published that investigate the potential for this compound to interfere with the normal functioning of the immune system.
The neurotoxic potential of this compound has not been evaluated in any publicly accessible research.
There is a lack of data on the potential for this compound to cause developmental or reproductive harm.
Biochemical Pathways and Molecular Targets
The specific biochemical pathways and molecular targets with which this compound may interact remain uninvestigated. While it can be hypothesized that as a diamine, it may interact with various biological macromolecules, no empirical evidence is available to substantiate these claims for this specific compound.
Enzyme Inhibition or Activation
There is currently a lack of specific research data detailing the direct inhibitory or activating effects of this compound on specific enzymes. Broader studies on related benzene-1,2-diamine structures suggest that this class of compounds can act as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS). nih.gov For instance, research on N(1)-benzyl-4-methylbenzene-1,2-diamine demonstrated its ability to inhibit nitric oxide production, which is catalyzed by iNOS. nih.gov However, without targeted studies on this compound, it is not possible to extrapolate these findings to this specific isomer.
Receptor Binding Interactions
Modulation of Signaling Pathways
Detailed studies on the modulation of specific signaling pathways by this compound have not been identified in the available research. A related compound, N(1)-benzyl-4-methylbenzene-1,2-diamine, has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in macrophages. nih.gov This pathway is a crucial regulator of inflammatory responses. Nevertheless, this information pertains to a different molecule, and it is not scientifically sound to assume the same activity for this compound without direct experimental evidence.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Comprehensive Structure-Activity Relationship (SAR) studies focusing specifically on this compound and its biological effects are not documented in the accessible literature. SAR studies on the broader class of benzene-1,2-diamines have been undertaken to design selective inhibitors for targets like inducible nitric oxide synthase (iNOS). nih.gov These studies explore how different substituents on the benzene (B151609) ring and amine groups influence the biological activity. The positioning of the methyl groups in this compound is unique compared to its other isomers, which would theoretically influence its electronic and steric properties and, consequently, its biological interactions. youtube.com However, without specific SAR data, any discussion on this topic remains speculative.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
There is a notable absence of published molecular docking or molecular dynamics simulation studies specifically investigating the interaction of this compound with protein targets. Molecular docking has been employed for other substituted benzene-1,2-diamines to predict their binding modes and affinities with enzymes like iNOS. nih.gov For example, a study on N1-phenylbenzene-1,2-diamine utilized molecular docking to investigate its binding to anticancer targets. researchgate.net These computational approaches are powerful tools for understanding ligand-protein interactions at a molecular level, but they have not yet been applied to elucidate the specific interactions of this compound.
Future Research Directions and Emerging Applications
Exploration of N1,3-Dimethylbenzene-1,2-diamine in Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on non-covalent interactions, stands to benefit from the integration of this compound. The two adjacent amine groups can act as both hydrogen bond donors and acceptors, providing a defined vector for constructing complex, self-assembling architectures.
Detailed Research Findings and Projections:
Hydrogen-Bonded Assemblies: Future research could explore the use of this diamine to create predictable supramolecular structures such as rosettes, tapes, or capsules through self-assembly or co-crystallization with complementary molecules like carboxylic acids or other hydrogen-bonding partners. The methyl substituents would influence the stability and geometry of these assemblies.
Host-Guest Systems: The diamine can be incorporated into larger macrocyclic or cage-like structures. These molecules could function as hosts, capable of selectively binding guest molecules within their cavities. The steric bulk of the methyl groups could be leveraged to create size- and shape-selective binding pockets for sensing or separation applications.
Advanced Catalyst Design and Synthesis
Benzenediamine derivatives are highly valued as ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. this compound is a prime candidate for development into novel ligands for asymmetric catalysis, where chiral 1,2-diamines are foundational. ua.es
Detailed Research Findings and Projections:
Bidentate Ligand Synthesis: The diamine can serve as a bidentate "NN" ligand, coordinating to transition metals like palladium, rhodium, ruthenium, and copper. The methyl groups would modulate the steric and electronic environment of the metal center, which is critical for controlling catalytic activity and selectivity.
Asymmetric Catalysis: While this compound itself is achiral, it can be used as a scaffold to synthesize chiral ligands. For instance, derivatization of the amine groups can introduce chiral centers, leading to new catalysts for enantioselective reactions such as hydrogenations, transfer hydrogenations, or C-C bond-forming reactions. The electronic properties of metal complexes can be fine-tuned by modifying the substituents on the phenylenediamine ligand.
Integration into Nanoscience and Nanomaterials
The chemical functionalities of this compound make it a suitable molecule for interfacing with nanoscale materials. Its amine groups can anchor the molecule to material surfaces, while the aromatic ring offers opportunities for π-π stacking interactions.
Detailed Research Findings and Projections:
Surface Functionalization: The diamine can be used to modify the surfaces of nanoparticles (e.g., gold, silica, quantum dots). The amine groups can covalently or non-covalently bind to the nanoparticle surface, introducing new functionalities. This could be used to improve nanoparticle dispersion in specific solvents or to create active sites for sensing or catalysis.
Monomer for Advanced Polymers: As a diamine, it can serve as a monomer in the synthesis of high-performance polymers like polyamides or polyimides. The specific substitution pattern could lead to polymers with tailored thermal stability, mechanical properties, or solubility. Incorporation into conjugated polymers could also be explored for applications in organic electronics.
Biomedical Research and Drug Discovery (focus on chemical aspects of development)
Phenylenediamines are crucial precursors for a wide array of heterocyclic compounds, with benzimidazoles being particularly significant in pharmaceutical research. The structure of this compound is ideally suited for the synthesis of novel, substituted benzimidazole (B57391) scaffolds.
Detailed Research Findings and Projections:
Benzimidazole Synthesis: The condensation of this compound with various aldehydes or carboxylic acids would yield a library of uniquely substituted benzimidazoles. The reaction involves the cyclization of the two adjacent amine groups with a single carbon electrophile.
Scaffold for Medicinal Chemistry: The resulting benzimidazoles would bear a specific methylation pattern (e.g., at the 4- and N1-positions, depending on the cyclization precursor), providing a distinct chemical scaffold. Medicinal chemists could then explore this scaffold for developing new therapeutic agents by introducing further diversity at other positions of the benzimidazole core.
Sustainable Chemical Processes Utilizing this compound
The principles of green chemistry encourage the use of efficient, atom-economical, and environmentally benign processes. The synthesis and application of this compound can be approached from this perspective.
Detailed Research Findings and Projections:
Efficient Synthesis: The preparation of this compound can be achieved via the catalytic hydrogenation of N,3-dimethyl-2-nitroaniline. Future research could focus on optimizing this process by using non-precious metal catalysts (e.g., nickel, cobalt), employing greener solvents like water or ethanol (B145695), and running the reaction under milder temperature and pressure conditions to reduce energy consumption.
Catalyst Recycling: When used as a ligand in homogeneous catalysis, strategies could be developed to immobilize the this compound-metal complexes on solid supports. This would facilitate catalyst separation from the reaction products and enable its reuse, reducing waste and cost.
Atom-Economical Reactions: Catalysts derived from this diamine could be designed to promote atom-economical reactions, such as additions and cycloadditions, which incorporate most or all of the atoms from the reactants into the final product, thus minimizing waste generation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N1,3-Dimethylbenzene-1,2-diamine, and how can alkylation conditions be optimized?
- Methodological Answer: this compound can be synthesized via alkylation of o-phenylenediamine using methylating agents like methyl bromide or iodide. A typical protocol involves refluxing o-phenylenediamine with excess methyl halide in a polar solvent (e.g., ethanol or pyridine) under basic conditions to promote nucleophilic substitution . Reaction time (e.g., 6–12 hours) and stoichiometric ratios (2:1 for methyl halide:diamine) are critical for minimizing byproducts like over-alkylated species. Purification via column chromatography or recrystallization ensures product integrity.
Q. How can NMR spectroscopy and X-ray crystallography validate the structure of this compound derivatives?
- Methodological Answer:
- NMR: ¹H NMR analysis resolves methyl group environments (δ ~2.2–2.8 ppm for N–CH₃) and aromatic protons (δ ~6.5–7.5 ppm). Coupling patterns distinguish between para/meta/ortho substituents .
- X-ray Crystallography: Single-crystal X-ray diffraction (using programs like SHELXL ) determines bond angles, dihedral angles, and intermolecular interactions. For example, unit cell parameters (e.g., a = 5.98 Å, b = 10.04 Å for similar diamines) reveal packing efficiency and steric effects .
Q. What storage protocols are recommended for maintaining the stability of this compound in laboratory settings?
- Methodological Answer: Store in amber vials under inert gas (argon/nitrogen) at room temperature to prevent oxidation. Avoid moisture and light, as diamines are prone to degradation via hydrolysis or photochemical reactions. Regular purity checks via TLC or HPLC are advised .
Advanced Research Questions
Q. How do N-methyl substituents influence the electronic and steric properties of this compound in coordination chemistry?
- Methodological Answer: Methyl groups increase electron density on nitrogen, enhancing ligand basicity and metal-binding affinity. Steric hindrance from the methyl groups can be quantified using Tolman’s cone angle or DFT calculations. Comparative studies with non-methylated analogs (e.g., o-phenylenediamine) reveal shifts in UV-Vis spectra (e.g., λmax changes) and redox potentials in transition metal complexes .
Q. What strategies enable enantiomeric resolution of racemic this compound for asymmetric catalysis?
- Methodological Answer: Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or enzymatic kinetic resolution (lipases/esterases) can separate enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) achieves high enantiomeric excess (ee >95%). Enantiopurity is confirmed by chiral HPLC or optical rotation measurements .
Q. How do structural modifications of this compound impact its efficacy as a corrosion inhibitor or ligand in material science?
- Methodological Answer:
- Corrosion Inhibition: Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency in acidic media. Methyl groups enhance adsorption on metal surfaces (e.g., carbon steel), as shown by Langmuir isotherm fits .
- Ligand Design: Substituent effects are evaluated via catalytic activity assays (e.g., turnover frequency in cross-coupling reactions) and stability tests under oxidative conditions. For example, methyl groups improve ligand robustness in palladium-catalyzed C–N bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
